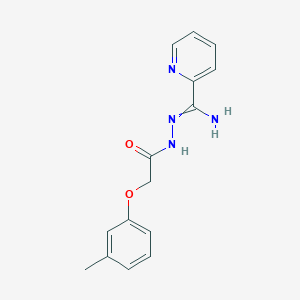
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, also known as MPAC, is a chemical compound that has been studied for its potential applications in scientific research. MPAC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition of protein synthesis is believed to be responsible for the anticancer and antibacterial activity of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antibacterial activity, 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been shown to have anti-inflammatory and antioxidant activity. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in lab experiments is that it has been shown to have a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide. One area of research could be to further investigate the mechanism of action of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, in order to better understand how it inhibits protein synthesis. Another area of research could be to investigate the potential applications of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in the treatment of other diseases, such as viral infections or neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, in order to improve its yield and purity.
Synthesis Methods
The synthesis of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide involves the reaction of 2-(3-methylphenoxy)acetic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with pyridine-2-carboxaldehyde. The final product is obtained after recrystallization from ethanol. The yield of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide obtained through this method is around 70%.
Scientific Research Applications
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been studied for its potential applications in the treatment of bacterial infections, as it has been shown to have antibacterial activity against a variety of bacterial strains.
properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H16N4O2/c1-11-5-4-6-12(9-11)21-10-14(20)18-19-15(16)13-7-2-3-8-17-13/h2-9H,10H2,1H3,(H2,16,19)(H,18,20) |
InChI Key |
QJWFZEYKUFXBRM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C2=CC=CC=N2)/N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C2=CC=CC=N2)N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
amino]propanamide](/img/structure/B229403.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)


![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)